molecular formula C15H18N2O2 B6424945 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide CAS No. 2034612-24-1

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide

Cat. No. B6424945
CAS RN: 2034612-24-1
M. Wt: 258.32 g/mol
InChI Key: PKPHHKJRGQZUAC-UHFFFAOYSA-N
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Description

“N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield a compound with a similar structure .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the 1H NMR spectrum of a synthesized compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring . In another study, the crystal structure of a similar compound was determined using X-ray diffraction .


Chemical Reactions Analysis

The synthesized compounds were subjected to various chemical reactions. For instance, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a synthesized compound was obtained as off-white crystals with a melting point of 202–203°C . The 1H NMR spectrum of the compound showed specific signals for protons of the furan and pyridine rings .

Scientific Research Applications

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHHKJRGQZUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)pivalamide

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